molecular formula C20H27ClN2O4 B3787676 4-(3-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}propanoyl)morpholine

4-(3-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}propanoyl)morpholine

Cat. No.: B3787676
M. Wt: 394.9 g/mol
InChI Key: WTNRFYKOGPSPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain several functional groups including a benzodioxole, a piperidine, and a morpholine ring. Benzodioxole is a heterocyclic compound consisting of a benzene ring fused to a 1,3-dioxole ring . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which is a cyclic amine. Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and X-ray crystallography . Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzodioxole derivatives have been studied for their anticancer properties .

Future Directions

Future research could involve studying the biological activity of this compound and its derivatives, as well as optimizing its synthesis .

Properties

IUPAC Name

3-[1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O4/c21-17-11-19-18(26-14-27-19)10-16(17)13-22-5-1-2-15(12-22)3-4-20(24)23-6-8-25-9-7-23/h10-11,15H,1-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNRFYKOGPSPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2Cl)OCO3)CCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}propanoyl)morpholine
Reactant of Route 2
4-(3-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}propanoyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(3-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}propanoyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(3-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}propanoyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(3-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}propanoyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(3-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}propanoyl)morpholine

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